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Cat. No.: B15571420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of d[Cha4]-AVP, a potent and selective

agonist for the vasopressin V1b receptor. This document outlines its pharmacological profile,

the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction
d[Cha4]-AVP, also known as [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a

synthetic peptide analogue of arginine vasopressin (AVP). Its development has been a

significant advancement in the study of the vasopressinergic system, providing a crucial tool for

elucidating the physiological and pathological roles of the V1b receptor.[1][2] The V1b receptor

is predominantly expressed in the anterior pituitary, where it modulates the release of

adrenocorticotropic hormone (ACTH), and is also found in various brain regions, implicating it

in the regulation of stress, anxiety, and social behaviors.[3][4][5] The high selectivity of

d[Cha4]-AVP for the V1b receptor over other vasopressin (V1a, V2) and oxytocin (OT)

receptors makes it an invaluable probe for both in vitro and in vivo studies.

Pharmacological Profile and Selectivity
d[Cha4]-AVP exhibits a high binding affinity for the human V1b receptor, with Ki values

reported in the low nanomolar range. Its selectivity for the V1b receptor is over 100-fold higher

compared to the V1a, V2, and OT receptors. This selectivity is crucial for minimizing off-target

effects in experimental settings.
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Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of

d[Cha4]-AVP for human vasopressin and oxytocin receptors.

Receptor
Binding Affinity (Ki,
nM)

Functional Potency
(pEC50)

Functional Activity

Human V1b 1.2 10.05 Agonist

Human V1a 151 6.53 Weak Agonist

Human V2 750 5.92 Weak Agonist

Human OT 240 -
Weak Antagonist (pKB

= 6.31)

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces

50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of

an antagonist that requires 50% of the receptors to be occupied.

V1b Receptor Signaling Pathway
The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11

family of G proteins. Upon agonist binding, such as with d[Cha4]-AVP, the receptor undergoes

a conformational change, leading to the activation of phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates

protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses,

including the secretion of hormones like ACTH from pituitary corticotrophs.
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V1b receptor signaling pathway upon d[Cha4]-AVP binding.

Experimental Protocols
The characterization of d[Cha4]-AVP as a selective V1b receptor agonist relies on two primary

in vitro assays: radioligand binding assays to determine binding affinity and selectivity, and

intracellular calcium mobilization assays to assess functional agonist activity.

Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of d[Cha4]-AVP
for the V1b receptor.

1. Materials:

Membrane preparations from cells expressing the human V1b receptor.

Radioligand, e.g., [3H]-Arginine Vasopressin ([3H]AVP).

d[Cha4]-AVP (unlabeled competitor).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., GF/C).

Scintillation fluid.

96-well plates.

2. Procedure:

Prepare serial dilutions of d[Cha4]-AVP in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or a high concentration of unlabeled AVP (for non-

specific binding) or d[Cha4]-AVP dilution.

50 µL of radioligand ([3H]AVP) at a concentration near its Kd.

150 µL of membrane preparation.

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

Terminate the incubation by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the d[Cha4]-AVP
concentration.
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Determine the IC50 value (the concentration of d[Cha4]-AVP that inhibits 50% of specific

radioligand binding) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay
This protocol measures the agonist-induced increase in intracellular calcium via the V1b

receptor.

1. Materials:

CHO or HEK293 cells stably expressing the human V1b receptor.

Cell culture medium.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

d[Cha4]-AVP.

Black, clear-bottom 96-well plates.

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

2. Procedure:

Seed the cells in the 96-well plates and grow to confluence.

On the day of the assay, remove the culture medium and load the cells with the calcium-

sensitive dye in assay buffer for 60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.

Prepare serial dilutions of d[Cha4]-AVP in assay buffer.

Place the cell plate in the fluorescence plate reader.
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Record a baseline fluorescence reading.

Inject the d[Cha4]-AVP dilutions into the wells and continue to monitor the fluorescence

intensity over time.

3. Data Analysis:

The change in fluorescence intensity reflects the increase in intracellular calcium.

Plot the peak fluorescence response against the logarithm of the d[Cha4]-AVP
concentration.

Determine the EC50 value (the concentration of d[Cha4]-AVP that produces 50% of the

maximal response) using non-linear regression analysis.

Experimental and Logical Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a selective GPCR

agonist like d[Cha4]-AVP.
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Workflow for the characterization of a selective GPCR agonist.
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Selectivity Profile of d[Cha4]-AVP
This diagram logically represents the high selectivity of d[Cha4]-AVP for the V1b receptor

compared to other related receptors.
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Logical representation of d[Cha4]-AVP's receptor selectivity.

Conclusion
d[Cha4]-AVP is a powerful and selective pharmacological tool for investigating the V1b

receptor. Its high affinity and selectivity, coupled with its agonist activity, enable precise

dissection of the V1b receptor's role in health and disease. The experimental protocols and

data presented in this guide provide a comprehensive resource for researchers and drug

development professionals working in the field of vasopressin research and related therapeutic

areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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